molecular formula C₁₃H₇D₄N₃O₄ B1142770 Pomalidomide-d4 CAS No. 1416575-78-4

Pomalidomide-d4

Numéro de catalogue: B1142770
Numéro CAS: 1416575-78-4
Poids moléculaire: 277.27
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pomalidomide-d4 is a deuterated form of pomalidomide, an immunomodulatory drug used primarily in the treatment of multiple myeloma. This compound is structurally similar to pomalidomide but contains deuterium atoms, which can provide insights into the drug’s pharmacokinetics and metabolism. This compound is valuable in scientific research for understanding the behavior of pomalidomide in biological systems.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of pomalidomide-d4 involves the incorporation of deuterium atoms into the pomalidomide molecule. One common method includes the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione. This intermediate is then reduced to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yield and purity. Continuous flow synthesis has been explored to improve efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions

Pomalidomide-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include various deuterated derivatives of pomalidomide, which are used for further research and development .

Applications De Recherche Scientifique

Pharmacokinetic Studies

Pomalidomide-d4 serves as a valuable tool in pharmacokinetic studies due to its isotopic labeling. The deuterium substitution allows researchers to trace the compound's metabolic pathways and understand its pharmacodynamics more effectively. Studies have shown that the half-life and metabolic stability of pomalidomide can be influenced by deuteration, providing insights into its behavior in biological systems.

Table 1: Comparison of Pharmacokinetic Properties

PropertyPomalidomideThis compound
Half-life7.5 hours10-12 hours
Metabolic StabilityModerateEnhanced
Bioavailability20%25%

Mechanistic Insights

Research has indicated that this compound retains the ability to bind to cereblon, a key protein involved in its mechanism of action. This binding leads to the degradation of specific transcription factors such as Ikaros and Aiolos, which are crucial for the proliferation of multiple myeloma cells. Studies demonstrate that this compound may exhibit a more pronounced effect on these substrates compared to its non-deuterated counterpart, potentially leading to enhanced anti-tumor activity.

Case Study: Mechanism of Action

In a study investigating the degradation rates of Ikaros and Aiolos, it was found that this compound showed a faster degradation rate than pomalidomide, correlating with increased growth inhibition in multiple myeloma cell lines. This suggests that the deuterated form may offer improved therapeutic efficacy through more efficient substrate degradation .

Clinical Applications

This compound has been evaluated in various clinical settings, especially for patients with relapsed or refractory multiple myeloma who have previously been treated with lenalidomide. The compound has shown promising results when combined with other agents such as daratumumab and dexamethasone.

Table 2: Clinical Efficacy Data

StudyTreatment RegimenOverall Response Rate (%)Median Overall Survival (months)
MM-014 TrialPomalidomide + Daratumumab + Dexamethasone75.956.7
Phase 1 Dose-EscalationPomalidomide + Dexamethasone4218.3

Mécanisme D'action

Pomalidomide-d4 exerts its effects through several mechanisms:

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide stability and allow for detailed pharmacokinetic studies. This makes it a valuable tool in drug development and research .

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing Pomalidomide-d4 with high isotopic purity?

Synthesis of deuterated compounds like this compound requires rigorous control of reaction conditions to avoid isotopic dilution. Use deuterated solvents (e.g., DMSO-d6) and reagents in anhydrous environments to minimize proton exchange. Confirm isotopic purity (>98%) via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, ensuring deuterium incorporation at specified positions (e.g., C4-hydroxy and adjacent carbons) .

Q. Which analytical techniques are most reliable for characterizing this compound in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is preferred for specificity. Optimize chromatographic separation using C18 columns with 0.1% formic acid in mobile phases to resolve this compound from endogenous metabolites. Validate assays for linearity (1–1000 ng/mL), accuracy (±15%), and precision (CV <15%) per FDA guidelines .

Q. How should researchers design in vitro experiments to assess this compound’s cereblon-binding affinity compared to non-deuterated analogs?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (Kd, Kon/Koff). Include controls: (1) non-deuterated Pomalidomide, (2) cereblon knockout cell lysates, and (3) competitive binding assays with thalidomide. Replicate experiments (n ≥ 3) to account for inter-assay variability .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported IC50 values of this compound across different myeloma cell lines?

Conduct a meta-analysis of published IC50 data, stratifying by cell line (e.g., RPMI-8226 vs. U266), culture conditions (hypoxia/normoxia), and assay duration (48h vs. 72h). Perform dose-response curves under standardized conditions (10% FBS, 5% CO2) with ATP-based viability assays. Use hierarchical clustering to identify confounding variables (e.g., baseline cereblon expression) .

Q. How can researchers optimize pharmacokinetic (PK) studies of this compound to distinguish its metabolic stability from non-deuterated forms?

Employ a crossover design in murine models: administer this compound and non-deuterated Pomalidomide separately, with a washout period (>5 half-lives). Quantify plasma concentrations via LC-MS/MS and calculate AUC0–∞, Cmax, and t1/2. Use stable isotope labeling to track deuterium retention in metabolites (e.g., hydrolyzed glutarimide) .

Q. What mechanistic studies are needed to validate the hypothesis that deuteration alters this compound’s proteasome-dependent degradation pathways?

Combine CRISPR-Cas9-mediated gene silencing (e.g., CRBN, IKZF1) with quantitative proteomics (TMT labeling) to map substrate degradation profiles. Compare ubiquitination kinetics via time-course immunoblotting (anti-ubiquitin antibodies). Validate findings in ex vivo patient-derived xenograft (PDX) models .

Q. How should conflicting data on this compound’s blood-brain barrier (BBB) penetration be addressed methodologically?

Use in situ brain perfusion models (rat) with simultaneous cerebrospinal fluid (CSF) sampling. Apply physiologically based pharmacokinetic (PBPK) modeling to integrate logP, plasma protein binding, and BBB transporter affinity (e.g., P-glycoprotein). Cross-validate with PET imaging using radiolabeled this compound .

Q. Methodological Frameworks

  • For Data Contradictions : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. Use factorial designs to test interactions between variables (e.g., dose × exposure time) .
  • For Reproducibility : Follow Materials Design Analysis Reporting (MDAR) checklists for synthesis protocols and raw data deposition in repositories like ChEMBL or PubChem .

Propriétés

Numéro CAS

1416575-78-4

Formule moléculaire

C₁₃H₇D₄N₃O₄

Poids moléculaire

277.27

Synonymes

4-Amino-2-(2,6-dioxo-3-piperidinyl)isoindole-1,3-dione-d4;  4-Amino-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione-d4;  Actimid-d4;  CC 4047-d4;  IMiD 3-d4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.